
Ethyl 2-methylhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylhexa-2,4-dienoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2-methylhexa-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond. Such structures are known for their unique chemical reactivity and are often studied in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methylhexa-2,4-dienoate can be synthesized through various methods. One common approach involves the esterification of 2-methylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of (E)-5-methylhexa-2,4-dien-1-ol as a starting material. This compound is reacted with phosphorus tribromide (PBr3) in anhydrous diethyl ether at 0°C under an argon atmosphere. The reaction mixture is then stirred for 2 hours and subsequently poured into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylhexa-2,4-dienoic acid.
Reduction: Formation of ethyl 2-methylhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and ester functional groups.
Biology: The compound can be used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-methylhexa-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, where it acts as a dienophile. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol .
Comparación Con Compuestos Similares
Ethyl 2-methylhexa-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl hexa-2,4-dienoate: Lacks the methyl group at the 2-position, resulting in different reactivity and physical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,4-dimethylhexa-2,4-dienoate: Contains an additional methyl group, leading to increased steric hindrance and altered reactivity.
Propiedades
Número CAS |
112182-01-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl 2-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6-7H,5H2,1-3H3 |
Clave InChI |
BTKGHSYBWGVHOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


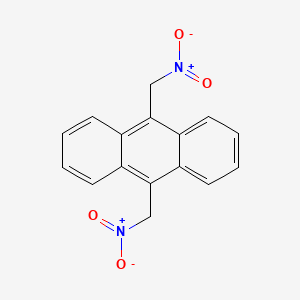

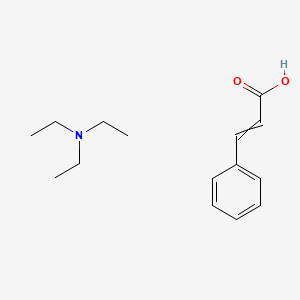
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
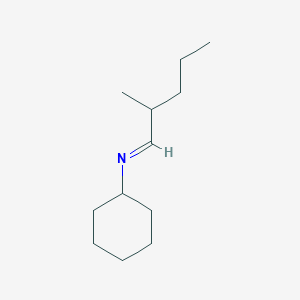
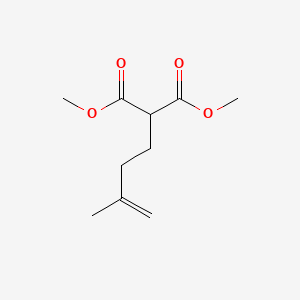
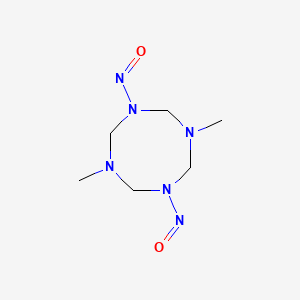
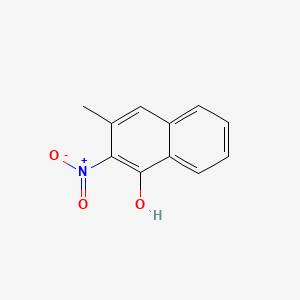

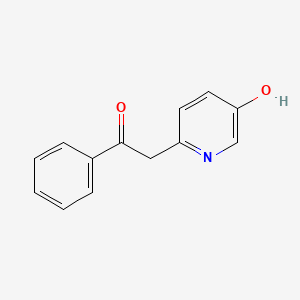
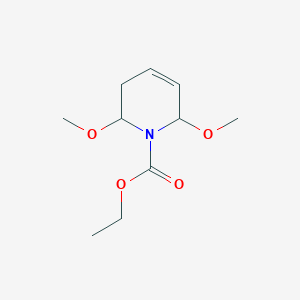
silane](/img/structure/B14308505.png)
